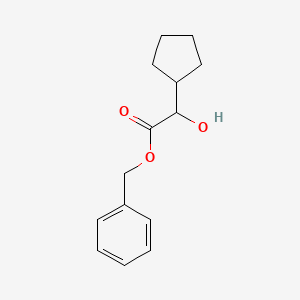
Benzyl 2-cyclopentyl-2-hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ®-2-Cyclopentyl-2-hydroxyacetate is an organic compound that features a benzyl group attached to a cyclopentyl ring with a hydroxyl group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-2-Cyclopentyl-2-hydroxyacetate typically involves the esterification of ®-2-Cyclopentyl-2-hydroxyacetic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of Benzyl ®-2-Cyclopentyl-2-hydroxyacetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Benzyl ®-2-Cyclopentyl-2-hydroxyacetate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Benzyl halides with nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of benzyl ®-2-cyclopentyl-2-oxoacetate.
Reduction: Formation of benzyl ®-2-cyclopentyl-2-hydroxyethanol.
Substitution: Formation of benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl ®-2-Cyclopentyl-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Benzyl ®-2-Cyclopentyl-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The benzyl group may also interact with hydrophobic pockets within proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Benzyl acetate: Similar ester structure but lacks the cyclopentyl ring.
Cyclopentyl acetate: Contains the cyclopentyl ring but lacks the benzyl group.
Benzyl alcohol: Contains the benzyl group but lacks the ester and cyclopentyl ring.
Uniqueness
Benzyl ®-2-Cyclopentyl-2-hydroxyacetate is unique due to the combination of a benzyl group, a cyclopentyl ring, and a hydroxyl ester functional group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
benzyl 2-cyclopentyl-2-hydroxyacetate |
InChI |
InChI=1S/C14H18O3/c15-13(12-8-4-5-9-12)14(16)17-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,15H,4-5,8-10H2 |
InChI Key |
SHFDGTCGWUQUFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















